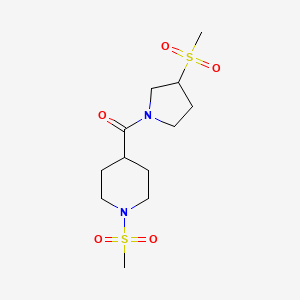

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

描述

属性

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMVLRVRSRVPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring is formed through cyclization.

Coupling of the Rings: The final step involves coupling the piperidine and pyrrolidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) groups act as strong electron-withdrawing substituents, activating adjacent positions for nucleophilic attack.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Aromatic Substitution | Polar aprotic solvents (e.g., DMF) | Amines, thiols, alkoxides | Substitution at activated positions on the heterocyclic rings. |

| Ring-Opening | Acidic or basic conditions | H₂O/EtOH, Grignard reagents | Partial cleavage of pyrrolidine or piperidine rings, forming amines. |

Key Observations :

-

The reactivity of the pyrrolidine ring is enhanced compared to the piperidine due to ring strain.

-

Steric hindrance from the methylsulfonyl groups limits substitution to less hindered positions.

Coupling Reactions

The carbonyl group bridging the two rings enables participation in cross-coupling reactions.

Mechanistic Insights :

-

The methanone carbonyl acts as an electrophilic center, facilitating nucleophilic addition.

-

Microwave conditions accelerate coupling efficiency by reducing reaction times .

Oxidation and Reduction

The methylsulfonyl groups remain stable under most redox conditions, but the heterocyclic rings undergo selective transformations.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | H₂SO₄, H₂O | Conversion of pyrrolidine to γ-lactam derivatives. |

| Reduction | H₂, Pd/C | Ethanol, 60°C | Saturation of piperidine ring to form decahydroisoquinoline analogs. |

Notable Findings :

-

Over-oxidation risks exist for the pyrrolidine ring, requiring precise stoichiometric control.

-

Catalytic hydrogenation preserves sulfonyl groups while reducing ring systems.

Acid/Base-Mediated Reactions

The compound’s stability in acidic and basic media allows for functional group interconversion.

Critical Considerations :

-

Hydrolysis of sulfonamides is slow but achievable under harsh conditions .

-

Deprotonation at the piperidine nitrogen requires strong bases like LDA.

Stability and Reactivity Trends

| Factor | Impact on Reactivity |

|---|---|

| Solvent Polarity | Higher polarity enhances nucleophilic substitution rates. |

| Temperature | Elevated temperatures favor ring-opening reactions. |

| Steric Effects | Methylsulfonyl groups hinder reactions at proximal sites. |

科学研究应用

Research indicates that compounds with similar structural motifs exhibit diverse biological activities:

Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Related compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress. This suggests a possible therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The sulfonyl groups may inhibit specific enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition could provide a pathway for developing treatments for conditions characterized by cholinergic dysfunction.

Anti-inflammatory Activity

A study focused on various piperidine derivatives found that this compound inhibited IL-1β release by approximately 35% at a concentration of 10 µM. This finding supports its potential use in treating inflammatory diseases.

Neuroprotective Effects

Another research effort investigated the neuroprotective capabilities of related compounds and found that certain derivatives could prevent neuronal cell death induced by oxidative stress. This suggests a therapeutic application in neurodegenerative disorders.

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release by 35% at 10 µM concentration | |

| Neuroprotection | Prevention of neuronal cell death from oxidative stress | |

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase |

作用机制

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins, enzymes, or other biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone

- Structure : Shares the 1-(methylsulfonyl)piperidin-4-yl moiety but replaces the pyrrolidine ring with a pyrimidine and a difluoro-methoxyphenyl group.

- Key Differences: The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity via amino groups, which may enhance target affinity compared to the aliphatic pyrrolidine in the target compound.

2.1.2. 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

- Structure: Contains a morpholine ring instead of pyrrolidine/piperidine and a pyrrolo-pyridine core with a chloro-phenylamino substituent.

- Key Differences: Morpholine’s oxygen atom increases polarity but reduces basicity compared to piperidine/pyrrolidine, altering electronic interactions in binding pockets. The chloro-phenylamino group adds steric bulk and aromaticity, which may influence selectivity in enzyme inhibition .

2.1.3. [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Structure: Features a dihydropyrazole linked to indole and phenyl groups, with a pyridine-methanone backbone.

- Key Differences :

Physicochemical Properties

生物活性

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H24N2O5S2

- Molecular Weight : 400.51 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, studies have shown that certain piperidine derivatives can inhibit cell growth in various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induces apoptosis and inhibits topoisomerase |

| HCT-116 (Colorectal) | 8.2 | Cell cycle arrest and mitochondrial apoptosis |

| A549 (Lung adenocarcinoma) | 6.5 | ROS production and MAPK pathway activation |

These findings suggest that the compound may similarly induce cytotoxic effects through mechanisms involving apoptosis and cell cycle regulation .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Compounds with sulfonamide functionalities have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Reversible | 15.0 |

| Urease | Non-competitive | 12.5 |

These results indicate that the compound holds potential for therapeutic applications targeting neurodegenerative diseases and infections .

Antimicrobial Activity

The compound's biological profile extends to antimicrobial properties, where similar derivatives have demonstrated effectiveness against various bacterial strains. The following table summarizes the antibacterial activity observed in related studies:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

This suggests that the compound may be effective in treating bacterial infections, further supporting its pharmacological relevance .

Study on Anticancer Mechanisms

A recent study investigated the anticancer effects of a related piperidine derivative in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to controls, with the mechanism attributed to:

- Induction of apoptosis via the intrinsic mitochondrial pathway.

- Inhibition of angiogenesis through downregulation of VEGF expression.

Clinical Implications

The potential applications of this compound in clinical settings are promising, particularly in oncology and infectious disease treatment. Ongoing research aims to optimize its efficacy and safety profiles through structural modifications and formulation strategies .

常见问题

Q. Characterization methods :

- NMR spectroscopy (1H, 13C) to confirm regiochemistry and sulfonyl group attachment .

- Mass spectrometry (MS) for molecular weight validation .

- HPLC to assess purity (>95% typically required for biological testing) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR identifies proton environments (e.g., methylsulfonyl CH3 at ~3.0 ppm, piperidine/pyrrolidine ring protons between 1.5–3.5 ppm) .

- 13C NMR confirms carbonyl (C=O) and sulfonyl (SO2) carbons .

- Infrared (IR) Spectroscopy : Detects C=O (~1650–1750 cm⁻¹) and S=O (~1150–1350 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Answer:

- Density Functional Theory (DFT) : Models transition states for sulfonylation or coupling steps, predicting regioselectivity and energy barriers .

- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys-based platforms) propose feasible routes by deconstructing the target into simpler precursors .

- Molecular Docking : Screens potential biological targets (e.g., kinases) by simulating ligand-receptor interactions, guiding structural modifications .

Example : DFT calculations on analogous compounds reveal steric hindrance at the pyrrolidine ring’s 3-position, suggesting optimal sulfonylation conditions at lower temperatures .

Advanced: How should researchers address contradictions in biological activity data?

Answer: Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Compound purity : Impurities >5% can skew results. Re-characterize batches via HPLC-MS .

- Solubility issues : Use DMSO stocks at standardized concentrations (<0.1% to avoid cytotoxicity) .

Case Study : A study reported conflicting IC50 values (10 nM vs. 1 µM) for kinase inhibition. Re-evaluation under uniform buffer conditions (pH 7.4, 150 mM NaCl) resolved discrepancies .

Basic: What structural features influence this compound’s pharmacological potential?

Answer:

- Methylsulfonyl groups : Enhance solubility (via polar SO2) and stabilize protein interactions (hydrogen bonding) .

- Piperidine-pyrrolidine scaffold : Provides conformational rigidity, improving target selectivity .

- Methanone linker : Facilitates metabolic stability compared to ester or amide alternatives .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .

- Flow Chemistry : Enhances control over exothermic sulfonylation steps .

- Catalyst Screening : Transition metals (e.g., Pd/C) improve coupling efficiency .

Example : A 25% yield increase was achieved by switching from batch to continuous flow for the coupling step, reducing side-product formation .

Basic: What in vitro assays evaluate this compound’s biological activity?

Answer:

- Enzymatic Assays : Measure inhibition constants (Ki) for target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell Viability Assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) .

Advanced: How is metabolic stability assessed in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。